3-Cyclohexyl-4-ethyl-1-methyl-1h-pyrazol-5-amine
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Overview
Description
3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclohexyl group, an ethyl group, and a methyl group. This compound is part of the broader class of pyrazoles, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of hydrazine with a β-ketoester, followed by cyclization. The reaction conditions typically involve heating the reactants in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow chemistry techniques to enhance efficiency and yield. These methods involve the use of automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: A wide range of functionalized pyrazoles.
Scientific Research Applications
3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Cyclohexyl-4-methyl-1H-pyrazol-5-amine
4-Ethyl-1-methyl-1H-pyrazol-5-amine
3-Cyclohexyl-1-methyl-1H-pyrazol-5-amine
Uniqueness: 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This combination of cyclohexyl, ethyl, and methyl groups provides distinct properties compared to other pyrazole derivatives.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
5-cyclohexyl-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-11(14-15(2)12(10)13)9-7-5-4-6-8-9/h9H,3-8,13H2,1-2H3 |
InChI Key |
HUHUWEWPYUCGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2CCCCC2)C)N |
Origin of Product |
United States |
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